molecular formula C10H11ClO B042943 2-Phenylbutyryl chloride CAS No. 36854-57-6

2-Phenylbutyryl chloride

Cat. No.: B042943
CAS No.: 36854-57-6
M. Wt: 182.64 g/mol
InChI Key: QGXMHCMPIAYMGT-UHFFFAOYSA-N
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Description

2-Phenylbutyryl chloride is an organic compound with the molecular formula C10H11ClO. It is also known by other names such as α-Phenylbutyryl chloride and Benzeneacetyl chloride, α-ethyl- . This compound is a colorless liquid at room temperature and is primarily used as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenylbutyryl chloride can be synthesized through the reaction of 2-Phenylbutyric acid with thionyl chloride. The reaction typically involves refluxing the acid with thionyl chloride in an inert atmosphere to yield the desired acyl chloride . The reaction can be represented as follows:

C6H5CH2CH2COOH+SOCl2C6H5CH2CH2COCl+SO2+HCl\text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{COOH} + \text{SOCl}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{COCl} + \text{SO}_2 + \text{HCl} C6​H5​CH2​CH2​COOH+SOCl2​→C6​H5​CH2​CH2​COCl+SO2​+HCl

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the product. The reaction conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Phenylbutyryl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and water to form corresponding amides, esters, and acids.

    Reduction Reactions: It can be reduced to 2-Phenylbutanol using reducing agents like lithium aluminum hydride.

    Coupling Reactions: It can participate in coupling reactions with aryl halides in the presence of palladium catalysts to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as ammonia, primary and secondary amines, and alcohols are commonly used. The reactions are typically carried out in the presence of a base like pyridine or triethylamine.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.

    Coupling: Palladium catalysts such as Pd(PPh3)4 in the presence of bases like potassium carbonate.

Major Products

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Acids: Formed from hydrolysis.

    Biaryl Compounds: Formed from coupling reactions.

Scientific Research Applications

2-Phenylbutyryl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Phenylbutyryl chloride primarily involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form acyl derivatives. The molecular targets include nucleophilic sites on amines, alcohols, and other nucleophilic species. The pathways involved are typically nucleophilic acyl substitution mechanisms, where the chloride ion is displaced by the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    Benzoyl Chloride: Similar in structure but lacks the ethyl group.

    Butyryl Chloride: Similar in structure but lacks the phenyl group.

    Phenylacetyl Chloride: Similar in structure but has a different carbon chain length.

Uniqueness

2-Phenylbutyryl chloride is unique due to the presence of both a phenyl group and a butyryl group, which imparts distinct reactivity and properties. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-phenylbutanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c1-2-9(10(11)12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGXMHCMPIAYMGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201308142
Record name α-Ethylbenzeneacetyl chloride
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Molecular Weight

182.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36854-57-6
Record name α-Ethylbenzeneacetyl chloride
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Record name 2-Phenylbutyryl chloride
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Record name 36854-57-6
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Record name α-Ethylbenzeneacetyl chloride
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Record name 2-phenylbutyryl chloride
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Synthesis routes and methods

Procedure details

Thionyl chloride (0.12 mol) in 60 mL of CH2Cl2 was added to a stirred solution of 2-phenylbutyric acid (16.4 g, 0.10 mol). A catalytic amount of DMF was added and the reaction was allowed to continue overnight at room temperature. The volatiles were removed under vacuum and the residual liquid was vacuum distilled to yield 12.4 g (68%) of 2-phenylbutyryl chloride. IR (neat) 1798 cm-1 (C=O).
Quantity
0.12 mol
Type
reactant
Reaction Step One
Quantity
16.4 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is (S)-(+)-2-Phenylbutyryl chloride used in the analysis of chiral diols and hydroxyacids?

A1: (S)-(+)-2-Phenylbutyryl chloride is employed as a chiral derivatizing agent (CDA) to form diastereomeric derivatives with chiral diols and hydroxyacids. [] This derivatization step is crucial for gas chromatography-mass spectrometry (GC-MS) analysis because it introduces a second chiral center, transforming enantiomers into diastereomers. Diastereomers, unlike enantiomers, possess different physical and chemical properties, allowing for separation and quantification by GC-MS. [] The study utilizes this approach to investigate the metabolism of diol enantiomers in dogs. []

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